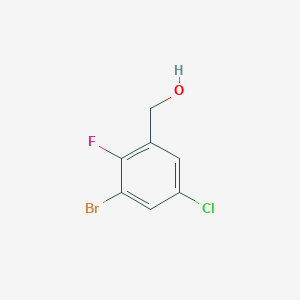

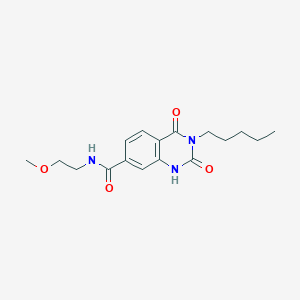

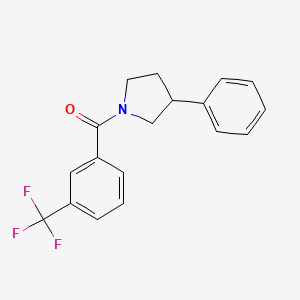

![molecular formula C12H7ClN2OS2 B2367120 N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide CAS No. 941966-27-4](/img/structure/B2367120.png)

N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole is an organic compound that is a fusion of benzene and thiazole rings . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have been used to obtain free carbene particles and complexed with transition metals .

Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks . For instance, the synthesis of N-substituted and N,N-disubstituted benzothiazole (BT) sulfonamides starts from benzo[d]thiazole-2-thiol and primary and secondary amines . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method .Molecular Structure Analysis

Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The resonating structures of thiazole involve the movement of pi (π) electrons from one bond to other bonds, rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals . Their salts are used as catalysts in the reaction of Stetter and benzoin condensation . The labile N-H bond in N-monoalkylated BT-sulfonamides allows the development of a simple weak base-promoted N-alkylation method .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, including compounds like N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide, have demonstrated antimicrobial properties. These molecules inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have investigated their potential as novel antibiotics or antifungal agents .

Anticancer Potential

Certain thiazole-based compounds exhibit promising anticancer activity. N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide may interfere with cancer cell proliferation or induce apoptosis. Further studies are needed to explore its efficacy against specific cancer types .

Anti-Alzheimer’s Effects

Emerging research suggests that thiazole derivatives could play a role in Alzheimer’s disease management. These compounds might modulate pathways related to tau protein hyperphosphorylation and aggregation, which are implicated in neurodegeneration .

Antihypertensive Properties

Thiazoles have been investigated for their potential as antihypertensive agents. N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide could contribute to blood pressure regulation by affecting vascular function or signaling pathways .

Antioxidant Activity

Thiazole-containing compounds often exhibit antioxidant properties. These molecules scavenge free radicals, protecting cells from oxidative damage. N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide might contribute to cellular defense mechanisms .

Industrial Applications

Beyond health-related fields, thiazoles find use in industrial applications. They serve as components in rubber vulcanization, liquid crystals, catalysts, and dyes. N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide’s unique structure could contribute to material science and engineering .

Mecanismo De Acción

Target of Action

The primary target of N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide is O-GlcNAcase (OGA) . OGA is an enzyme that plays a crucial role in the post-translational modification of proteins by removing O-GlcNAc from serine and threonine residues . This process is essential for the regulation of cellular processes such as signal transduction, protein degradation, and gene expression .

Mode of Action

This could potentially lead to changes in protein function and cellular processes .

Biochemical Pathways

The inhibition of OGA can affect various biochemical pathways. For instance, it can influence the tau pathway, which is involved in Alzheimer’s disease and other tauopathies . By inhibiting OGA, the compound may reduce the accumulation of hyperphosphorylated, pathological forms of tau, which are associated with neurodegenerative disorders .

Result of Action

The inhibition of OGA by N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide can lead to a decrease in the accumulation of hyperphosphorylated, pathological forms of tau . This could potentially slow down the progression of neurodegenerative disorders such as Alzheimer’s disease .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-5-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2OS2/c13-11-4-3-10(18-11)12(16)15-7-1-2-9-8(5-7)14-6-17-9/h1-6H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBCYONAMXLMTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Cl)N=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-5-chlorothiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2367040.png)

![2,4-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2367041.png)

![5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2367045.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2367050.png)

![9-(3-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367055.png)